Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate
Description
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate is a synthetic organic compound characterized by a furan-2-carboxylate ester core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carbonyl group. Its synthesis likely involves coupling reactions between activated furan derivatives and dihydrodioxine precursors under mild conditions, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
methyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H12O6/c1-18-15(17)12-5-4-11(21-12)14(16)9-2-3-10-13(8-9)20-7-6-19-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
GLGYVDSAHYEPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate typically involves the following steps:
Formation of the dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furan or dioxine rings.
Scientific Research Applications
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate can be contextualized by comparing it to compounds with related scaffolds or applications. Below is a detailed analysis supported by experimental data and synthesis pathways from diverse sources.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Key Findings from Comparative Analysis
Structural Flexibility vs. Biological Activity
- The target compound’s furan-ester core distinguishes it from thiazole- or imidazole-based analogs (e.g., compounds in ). Thiazole derivatives exhibit CDK9 inhibition due to their planar heterocycles and hydrogen-bonding capabilities, whereas the furan ring in the target compound may prioritize π-π stacking interactions with hydrophobic enzyme pockets .
- The 2,3-dihydrobenzo[b][1,4]dioxine moiety is a common feature in multiple compounds (), suggesting its role in enhancing metabolic stability or modulating electronic properties through electron-donating oxygen atoms.
Functional Group Impact on Reactivity and Solubility The methyl ester in the target compound contrasts with carboxamide groups (e.g., ). Esters are generally more hydrolytically labile than carboxamides, which could influence bioavailability. However, the dihydrodioxine’s electron-rich environment may stabilize the ester against premature degradation .
Synthetic Accessibility
- The target compound’s synthesis likely follows milder conditions (e.g., coupling at room temperature, as in ), whereas styryl imidazole analogs require refluxing DMF and strong bases (), complicating scalability.
Biological Target Selectivity While thiazole-based compounds () target CDK9 and quinoline-carboxamides () inhibit HSF1, the furan-ester scaffold in the target compound may exhibit broader applicability, such as antimicrobial activity, as seen in structurally related biofilm inhibitors ().
Biological Activity
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on anticancer effects, antifungal activity, and other pharmacological implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.21 g/mol. The compound features a furan ring fused with a dioxine structure, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In a notable study, the compound exhibited significant growth inhibition against various cancer cell lines. The growth inhibition concentrations (GI50) were found to be in the nanomolar range across 60 different cancer cell lines tested. Specifically, the compound demonstrated enhanced efficacy when combined with radiation therapy, significantly increasing cell death rates in resistant cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | GI50 (nM) | Combination with Radiation | Effectiveness Increase |
|---|---|---|---|
| U87 (Glioblastoma) | 200 | Yes | 4.7x |
| BE (Neuroblastoma) | 18.9 | Yes | 8.7x |
| SK (Glioblastoma) | >3000 | Yes | N/A |
The combination treatment showed that the compound was at least 15 times more effective than conventional therapies in certain resistant cell lines .
Antifungal Activity
In addition to its anticancer properties, this compound has demonstrated antifungal activity . Research indicates that compounds with similar structural motifs exhibit enhanced antifungal properties due to their ability to disrupt fungal cell wall synthesis and function.
Table 2: Antifungal Activity Overview
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 50 µg/mL |
| Similar Compounds | Aspergillus niger | 30 µg/mL |
These findings suggest that modifications in the chemical structure can lead to improved antifungal activity, making it a candidate for further exploration in antifungal drug development .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle arrest and DNA damage response. Additionally, its antifungal effects may involve interference with ergosterol biosynthesis or disruption of membrane integrity.
Case Studies and Research Findings
Several case studies have documented the successful application of this compound in preclinical models:
- Study A : Investigated the effect of the compound on glioblastoma cells in vitro and found that it significantly reduced cell viability and induced apoptosis.
- Study B : Focused on its use against Candida infections in mice models, demonstrating effective reduction in fungal load without significant toxicity to host tissues.
- Study C : Evaluated its potential as a dual-action agent against both cancer and fungal infections, suggesting further research into combination therapies could yield promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
